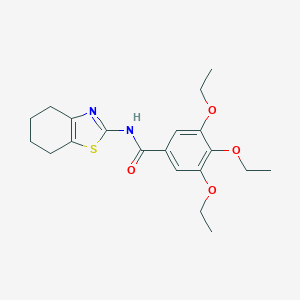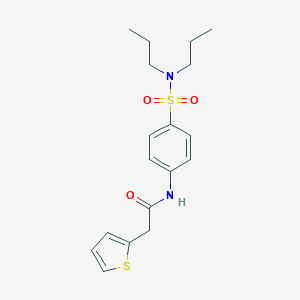![molecular formula C24H28N2O2 B216300 10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216300.png)
10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, also known as GYKI-52466, is a synthetic compound that belongs to the class of non-competitive AMPA receptor antagonists. This compound has been widely used in scientific research to study the mechanisms of action of AMPA receptors and their role in various physiological and pathological conditions.
Mecanismo De Acción
10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a non-competitive antagonist of AMPA receptors. It binds to a site on the receptor that is distinct from the glutamate binding site and blocks the flow of ions through the receptor channel. This leads to a reduction in the excitatory postsynaptic currents (EPSCs) and a decrease in the synaptic transmission mediated by AMPA receptors.
Biochemical and Physiological Effects:
The blockade of AMPA receptors by this compound has several biochemical and physiological effects. It reduces the excitability of neurons, decreases the frequency and amplitude of EPSCs, and suppresses the induction of LTP. This compound also reduces the severity of seizures in animal models of epilepsy and protects against neuronal damage in animal models of stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several advantages as a research tool. It is a potent and selective antagonist of AMPA receptors, which makes it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. However, this compound has some limitations as well. It has a relatively short half-life and requires frequent administration to maintain its effects. Additionally, this compound has some off-target effects on other ion channels, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one. One area of interest is the development of more selective and potent AMPA receptor antagonists that can be used to study the role of these receptors in more detail. Another area of interest is the use of this compound as a therapeutic agent for neurological disorders such as epilepsy and stroke. Finally, future research may focus on the development of new techniques to deliver this compound to specific regions of the brain, which may increase its effectiveness as a research tool and a therapeutic agent.
In conclusion, this compound is a synthetic compound that has been widely used in scientific research to study the mechanisms of action of AMPA receptors and their role in various physiological and pathological conditions. This compound has several advantages as a research tool, but also has some limitations that need to be considered. Future research may focus on the development of more selective and potent AMPA receptor antagonists, the use of this compound as a therapeutic agent, and the development of new techniques to deliver this compound to specific regions of the brain.
Métodos De Síntesis
10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is synthesized through a multi-step process that involves the reaction of 4-methoxyphenylacetonitrile with 2,3-dimethylphenylacetonitrile in the presence of sodium methoxide to form the corresponding imine. The imine is then reduced with sodium borohydride to give the corresponding amine, which is further reacted with ethyl chloroformate to form the final product.
Aplicaciones Científicas De Investigación
10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been extensively used in scientific research to study the role of AMPA receptors in various physiological and pathological conditions. This compound has been shown to block the activity of AMPA receptors, which are important for synaptic plasticity and learning and memory. This compound has been used to study the mechanisms of AMPA receptor-mediated synaptic transmission, long-term potentiation (LTP), and long-term depression (LTD). Additionally, this compound has been used to study the role of AMPA receptors in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Propiedades
Fórmula molecular |
C24H28N2O2 |
|---|---|
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
5-ethyl-6-(4-methoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C24H28N2O2/c1-5-26-20-9-7-6-8-18(20)25-19-14-24(2,3)15-21(27)22(19)23(26)16-10-12-17(28-4)13-11-16/h6-13,23,25H,5,14-15H2,1-4H3 |
Clave InChI |
GOUCABWGZLQPBR-UHFFFAOYSA-N |
SMILES |
CCN1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(C=C4)OC |
SMILES canónico |
CCN1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B216218.png)
![N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-9H-xanthene-9-carboxamide](/img/structure/B216219.png)
![3,4,5-triethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B216222.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B216223.png)



![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B216229.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B216230.png)
![2-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216233.png)
![Ethyl {4-[(4-methylpiperidin-1-yl)sulfonyl]anilino}(oxo)acetate](/img/structure/B216235.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-iodobenzamide](/img/structure/B216237.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B216239.png)
